![molecular formula C129H223N3O54 B031420 Palytoxin from palythoa CAS No. 77734-91-9](/img/structure/B31420.png)
Palytoxin from palythoa
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Overview
Description
Palytoxin is a highly toxic compound originally isolated from the marine zoanthid Palythoa toxica. It is one of the most potent non-protein toxins known, with a complex structure that includes a long carbon chain and multiple hydroxyl groups. Palytoxin is known for its intense vasoconstrictive properties and its ability to disrupt cellular ion gradients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palytoxin is extremely challenging due to its complex structure, which includes 64 stereocenters and numerous functional groups. The first total synthesis was achieved by Yoshito Kishi and his team in 1994.
Industrial Production Methods
Industrial production of palytoxin is not feasible due to its complex structure and the difficulty of its synthesis. Instead, it is typically extracted from natural sources, such as the zoanthid corals of the genus Palythoa .
Chemical Reactions Analysis
Types of Reactions
Palytoxin undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Reduction of double bonds.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of palytoxin include oxidizing agents like osmium tetroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve precise temperature control and the use of protective groups to ensure selectivity .
Major Products
The major products formed from these reactions are typically intermediates in the synthesis of palytoxin, including various polyether and hydroxylated compounds .
Scientific Research Applications
Cancer Research and Therapeutics
Mechanism of Action
Palytoxin exhibits its cytotoxic effects by binding to the Na+/K+ ATPase pump, transforming it into a non-specific ion channel. This action disrupts cellular ion homeostasis, leading to cell death, particularly in cancer cells. Studies have shown that PLTX can induce significant cytotoxicity at picomolar concentrations, with effects observed to be over 1000 times greater on cancer cells compared to non-cancerous cells .
Case Studies
- In Vitro Studies : Research has indicated that PLTX from Palythoa sp. Pc001 demonstrates substantial cytotoxicity against murine and human cancer cell lines. The IC50 values for various cancer cell lines were reported as low as 0.69 ng/mL, showcasing its potential as a therapeutic agent .
- Combination Therapies : PLTX has been explored in combination with other chemotherapeutic agents to enhance anti-cancer efficacy. Its role as a tumor promoter when combined with certain carcinogens has also been investigated, indicating a dual role in cancer biology .
Toxicology and Environmental Monitoring
Detection Methods
Given its potency, accurate detection of PLTX in marine environments is crucial. Several immunoassays have been developed for quantifying PLTX levels in contaminated marine organisms:
- ELISA Techniques : Various enzyme-linked immunosorbent assays (ELISA) have been established, achieving detection limits as low as 0.5 pg/mL . These methods are vital for monitoring seafood safety and assessing ecological risks associated with algal blooms containing PLTX-producing organisms.
Ecological Impact Studies
Research on the ecological effects of PLTX has revealed its implications for marine food webs. The toxin’s presence in zooplankton and fish species raises concerns regarding bioaccumulation and trophic transfer in marine ecosystems .
Pharmacological Research
Potential Drug Development
The structural complexity and biological activity of PLTX have attracted interest for drug development:
- Neurotoxicity Studies : Investigations into the neurotoxic effects of PLTX on neuronal cell lines (e.g., Neuro2a) have provided insights into potential therapeutic applications for neurodegenerative diseases . The ability of PLTX to modulate neuronal signaling pathways may offer novel approaches for treating conditions like Alzheimer’s disease.
Summary Table of Palytoxin Applications
Application Area | Description | Key Findings/Notes |
---|---|---|
Cancer Research | Cytotoxic agent targeting Na+/K+ ATPase | High cytotoxicity at picomolar concentrations; IC50 values <1 ng/mL |
Environmental Monitoring | Detection in marine organisms via ELISA | Detection limits down to 0.5 pg/mL; essential for seafood safety |
Pharmacological Research | Potential applications in neurodegenerative disease treatment | Modulates neuronal signaling; explored for Alzheimer’s treatment |
Mechanism of Action
Palytoxin exerts its effects by binding to and modifying the function of the sodium-potassium ATPase pump. This binding converts the pump into a non-selective cation channel, leading to the disruption of ion gradients across the cell membrane. This disruption causes cell depolarization and can lead to cell death .
Comparison with Similar Compounds
Similar Compounds
Maitotoxin: Another highly toxic marine toxin with a different mechanism of action.
Tetrodotoxin: A potent neurotoxin that blocks sodium channels.
Saxitoxin: A neurotoxin that also targets sodium channels.
Uniqueness
Palytoxin is unique due to its complex structure and its specific mechanism of action on the sodium-potassium ATPase pump. Unlike other marine toxins, it converts this pump into a cation channel, leading to a unique set of physiological effects .
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Biological Activity
Palytoxin (PTX) is one of the most potent marine toxins known, primarily derived from the zoanthid genus Palythoa. This article delves into the biological activity of PTX, its mechanisms of action, and its effects on various organisms, including humans. The information is drawn from diverse research studies and case reports to provide a comprehensive overview.
Chemical Structure and Properties
Palytoxin is a large, non-proteinaceous molecule with an estimated molecular weight of approximately 3300 Da. It is characterized by a complex structure that includes both hydrophilic and lipophilic regions, making it highly stable in neutral conditions but susceptible to degradation in acidic or alkaline environments . Its unique structure allows for significant biological activity, particularly its interaction with cellular membranes.
The primary target of palytoxin is the Na+/K+-ATPase enzyme, which it binds to with high affinity (Kd of 20 pM). This binding transforms the enzyme from a pump into a non-selective ion channel, allowing for the passive diffusion of monovalent cations such as Na+ and K+ . This alteration disrupts the electrochemical gradients essential for cellular function, leading to various toxic effects.
Key Mechanisms:
- Ion Channel Formation : Palytoxin induces the formation of ion channels in membranes, which can lead to cellular depolarization and excitotoxicity.
- Hemolytic Activity : PTX exhibits hemolytic properties, damaging red blood cells and other cell types.
- Cytotoxic Effects : Studies have shown that PTX can induce apoptosis and necrosis in various cell lines, affecting processes like cell proliferation through pathways such as MAPK .
Toxicity Profile
Palytoxin is extremely toxic, with an LD50 (lethal dose for 50% of subjects) as low as 0.15 µg/kg in mice when administered intravenously . The toxicity can manifest through various exposure routes:
- Inhalation : Aerosolized PTX can lead to severe respiratory distress. Case studies have documented instances where aquarium enthusiasts experienced acute respiratory symptoms after cleaning corals containing PTX .
- Dermal Exposure : Contact with PTX can cause skin irritation and systemic toxicity.
- Ingestion : Consumption of contaminated seafood has led to fatalities primarily due to myocardial damage and renal failure .
Case Studies
Several case studies highlight the dangers associated with palytoxin exposure:
- Aquarium Enthusiast Incident (2012) :
- Family Exposure (2015) :
- Mass Poisoning Event (2006) :
Summary Table of Case Studies
Year | Location | Symptoms | Outcome |
---|---|---|---|
2012 | Switzerland | Dyspnea, cough, fever | Recovery within 2 weeks |
2015 | USA | Respiratory distress | Hospitalization required |
2006 | Mediterranean | Mild to severe respiratory issues | Hospitalization for 10% of cases |
Properties
CAS No. |
77734-91-9 |
---|---|
Molecular Formula |
C129H223N3O54 |
Molecular Weight |
2680.1 g/mol |
IUPAC Name |
(E,2S,3R,5R,8R,9S)-10-[(2R,3R,4R,5S,6R)-6-[(1S,2R,3S,4S,5R,11S)-12-[(1R,3S,5S,7R)-5-[(8S)-9-[(2R,3R,4R,5R,6S)-6-[(E,2S,3S,6S,9R,10R)-10-[(2S,4R,5S,6R)-6-[(2R,3R)-4-[(2R,3S,4R,5R,6S)-6-[(2S,3Z,5E,8R,9S,10R,12Z,17S,18R,19R,20R)-21-[(2R,3R,4R,5S,6R)-6-[(Z,3R,4R)-5-[(1S,3R,5R,7R)-7-[2-[(2R,3R,5S)-5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide |
InChI |
InChI=1S/C129H223N3O54/c1-62(29-33-81(143)108(158)103(153)68(7)47-93-111(161)117(167)110(160)91(180-93)36-35-76(138)82(144)51-73-50-74-53-92(178-73)90(177-74)38-37-89-85(147)52-75(61-130)179-89)23-20-28-78(140)105(155)77(139)26-18-13-16-25-70(135)48-94-112(162)118(168)113(163)97(181-94)55-84(146)83(145)54-95-107(157)87(149)57-96(182-95)106(156)80(142)34-32-69(134)31-30-65(4)88(150)60-129(176)125(174)123(173)115(165)99(184-129)49-71(136)24-15-10-9-11-19-40-128-59-64(3)58-127(8,186-128)100(185-128)44-63(2)22-14-12-17-27-79(141)109(159)116(166)120(170)122(172)124-121(171)119(169)114(164)98(183-124)56-86(148)102(152)66(5)45-72(137)46-67(6)104(154)126(175)132-42-39-101(151)131-41-21-43-133/h13,16,18,20,23,25,30-31,35-36,39,42,45,63-65,67-100,102-125,133-150,152-174,176H,1,9-12,14-15,17,19,21-22,24,26-29,32-34,37-38,40-41,43-44,46-61,130H2,2-8H3,(H,131,151)(H,132,175)/b18-13+,23-20-,25-16-,31-30+,36-35-,42-39+,66-45+/t63-,64-,65-,67+,68+,69+,70+,71-,72-,73-,74+,75-,76+,77+,78+,79+,80+,81-,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92-,93+,94-,95+,96-,97+,98+,99+,100+,102+,103+,104-,105-,106+,107-,108+,109-,110+,111-,112-,113+,114-,115-,116-,117-,118+,119+,120+,121-,122-,123+,124-,125+,127+,128-,129-/m0/s1 |
InChI Key |
CWODDUGJZSCNGB-HQNRRURTSA-N |
SMILES |
CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C |
Isomeric SMILES |
C[C@H]1C[C@@]2([C@H](O[C@](C1)(O2)CCCCCCC[C@@H](C[C@@H]3[C@@H]([C@H]([C@H]([C@@](O3)(C[C@@H]([C@@H](C)/C=C/[C@H](CC[C@H]([C@H]([C@@H]4C[C@H]([C@@H]([C@H](O4)C[C@H]([C@@H](C[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C[C@@H](/C=C\C=C\C[C@H]([C@@H]([C@@H](C/C=C\C(=C)CC[C@@H]([C@H]([C@@H]([C@H](C)C[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)/C=C\[C@H]([C@@H](C[C@@H]7C[C@@H]8C[C@H](O7)[C@H](O8)CC[C@@H]9[C@@H](C[C@H](O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C[C@@H](C)CCCCC[C@H]([C@@H]([C@@H]([C@H]([C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C[C@@H]([C@@H](/C(=C/[C@@H](C[C@@H](C)[C@@H](C(=O)N/C=C/C(=O)NCCCO)O)O)/C)O)O)O)O)O)O)O)O)O)O)C |
Canonical SMILES |
CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C |
Color/Form |
Non-crystalline /solid/ |
solubility |
Water soluble substance |
Synonyms |
Palytoxin from Palythoa tuberculosa |
Origin of Product |
United States |
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